![molecular formula C10H8ClN3O B030800 Chloridazon CAS No. 1698-60-8](/img/structure/B30800.png)
Chloridazon
Overview
Description
Synthesis Analysis
The synthesis of Chloridazon and its derivatives involves complex chemical reactions. For instance, El-Said et al. (2018) developed a meso-sorbent silica/polyaniline composite for the removal of this compound from aqueous solutions, indicating a novel approach to managing this compound's environmental impact through material synthesis (El-said et al., 2018).
Molecular Structure Analysis
Understanding this compound's molecular structure is crucial for its application and management. A study by Azaari et al. (2016) delved into the oxidized products of this compound in advanced oxidation processes, providing insights into the compound's structural changes under environmental conditions (Azaari et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, particularly in environmental contexts. The interaction of this compound with cell membranes, as studied by Suwalsky et al. (1998), highlights its potential effects on biological systems and the importance of understanding its chemical behavior (Suwalsky et al., 1998).
Physical Properties Analysis
The physical properties of this compound, including its behavior in different environmental conditions, are essential for its application and management. González-Pradas et al. (2005) investigated the adsorption of this compound on heat and acid-treated sepiolites, revealing how its physical interactions with materials can be influenced by treatment processes (González-Pradas et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound, including its stability and reactivity, are critical for understanding its effectiveness and environmental impact. Fouad and Mohamed (2011) explored the photodegradation of this compound using core-shell magnetic nanocomposites, shedding light on innovative methods to mitigate its presence in the environment through chemical degradation (Fouad & Mohamed, 2011).
Scientific Research Applications
Interaction with Cell Membranes : Chloridazon is known to interact with cell membranes, causing erythrocyte crenation and affecting ion transport across nerve-skin junctions (Suwalsky et al., 1998).
Analysis of By-products : Using LC/ESI-Q-TOFMS, researchers have elucidated various by-products formed during hydroxyl radical reactions with this compound, including hydroxylated and dihydroxylated isomers (Azaari et al., 2016).
Genotoxic Effects : Studies have demonstrated the genotoxic potential of this compound, revealing a positive clastogenic effect in cultured sheep lymphocytes at certain doses (Šiviková & Dianovskỳ, 1997). It is also shown to induce chromosome damage in cultured bovine peripheral lymphocytes, raising concerns about its genetic risks through the food chain (Šiviková, Dianovskỳ, & Piešová, 1999).
Analytical Applications : this compound's electrochemical behavior enables its concentration determination in drinking and river water, with detection limits down to 2.710–8 mol L–1 at pH 2.3 (Zimpl et al., 2001).
Impact on Aquatic Life : Chronic exposure to this compound and its metabolite, this compound-desphenyl, has been observed to negatively affect crayfish, causing oxidative stress and structural alterations (Chabera et al., 2021).
Soil Degradation : The degradation rate of this compound in soil is influenced by adjuvants like oil and surfactant, which can slow down its degradation, increasing its persistence (Kucharski, Sadowski, & Domaradzki, 2012).
Environmental Extraction Techniques : TiO2 modified polypropylene hollow fibers can effectively extract this compound from environmental water and soil samples, showing up to 90% recovery and detection limits of 0.4 g/L (Shahrezaei, Gholivand, & Shamsipur, 2021).
Prevention of Groundwater Pollution : Sorptives like activated carbon can be used in controlled release formulations to reduce the release rate of herbicides including this compound, thus preventing groundwater pollution (Cespedes, Sánchez, García, & Pérez, 2007).
Controlled Release Formulations : Lignin-coated controlled release formulations (CRFs) diminish the presence of this compound in leachate, with lignin-CRF coated with ethylcellulose and dibutylsebacate proving most efficient (Flores-Céspedes et al., 2018).
Metabolism in Plants : this compound, as the active ingredient in the herbicide Pyramin, is metabolized in plant cell suspension cultures, with a portion being hydroxylated and a major quantity remaining unmetabolized (Keller, Eberspächer, & Lingens, 1979).
Adsorption Studies : Research shows that organic matter and smectite content in soils significantly correlate with this compound adsorption, impacting its environmental behavior (Sanchez-Martin & Sáanchez-Camazano, 1991).
Environmental Dispersion and Persistence : Studies on long-term lysimeter experiments reveal that this compound and its metabolites persist and disperse in leachate and soil, undergoing continuous downward migration and degradation (Schuhmann et al., 2016).
Safety and Hazards
Chloridazon may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at European level for the pesticide active substance chloridazon . Although no apparent risk to consumers was identified, some information required by the regulatory framework was found to be missing . Hence, the consumer risk assessment is considered indicative only and almost all MRL proposals derived by EFSA still require further consideration by risk managers .
Mechanism of Action
Target of Action
Chloridazon is a herbicide that primarily targets broad-leaved weeds and grass . It is known to interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and division .
Mode of Action
this compound acts by inhibiting photosynthesis in target plants, specifically at the Photosystem II level . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant.
Biochemical Pathways
It is known that the compound interferes with the photosynthetic process, which is a vital pathway for plant growth and survival .
Pharmacokinetics
It is moderately persistent in soil systems and can also be persistent in water systems under certain conditions .
Result of Action
The primary result of this compound’s action is the death of target plants due to the disruption of photosynthesis . This leads to the control of unwanted vegetation in agricultural settings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and water systems can be influenced by factors such as soil type, temperature, and rainfall . Additionally, this compound’s efficacy can be affected by the specific species of plants present, as well as their growth stage at the time of application .
properties
IUPAC Name |
5-amino-4-chloro-2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034872 | |
Record name | Chloridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
Record name | Pyrazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6905 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |
Record name | SID47202885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54 g/cu cm at 20 °C | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |
Record name | Pyrazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6905 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction. | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS RN |
1698-60-8 | |
Record name | Chloridazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloridazon [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloridazon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORIDAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |
Record name | PYRAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Chloridazon?
A1: this compound acts as a photosystem II (PSII) inhibitor. [, , , , ] It disrupts photosynthesis by blocking electron transfer between the primary and secondary quinones (QA and QB) within PSII. [] This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
Q2: Does this compound affect plant growth in other ways?
A2: Research suggests that this compound might also impact plant growth by influencing auxin activity, though this mechanism is less understood. [] Studies on the green microalga Desmodesmus subspicatus and duckweed Lemna minor also showed that this compound exposure could induce oxidative stress, triggering a response from antioxidant enzymes like superoxide dismutase (SOD) and ascorbate peroxidase (APX). []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8ClN3O, and its molecular weight is 221.65 g/mol.
Q4: Is there spectroscopic data available for this compound and its derivatives?
A4: Yes, several studies utilize spectroscopic techniques to characterize this compound and its metabolites. For instance, liquid chromatography/negative electrospray ionization tandem mass spectrometry (LC/ESI-/MS2) has been used to identify various oxidation products formed during the degradation of this compound. [] Additionally, gas chromatography with electron capture detector (GC/ECD) is commonly employed to analyze this compound residues. []
Q5: How does the addition of adjuvants affect this compound's degradation in soil?
A5: Studies indicate that adjuvants can influence this compound's degradation rate in soil. The addition of oil and surfactant adjuvants slowed down the degradation, while a multicomponent adjuvant showed no significant effect. []
Q6: What is known about the enzymes involved in this compound degradation?
A6: this compound degradation involves several enzymes, including this compound-catechol dioxygenases, which are meta-cleaving enzymes. [] These enzymes, found in bacteria like Phenylobacterium immobilis, require ferrous ions for activity and exhibit a distinct substrate specificity compared to other catechol dioxygenases. [, ]
Q7: Have there been any computational studies on this compound?
A7: While this document set does not delve into detailed computational studies, it highlights the potential for using techniques like Quantitative Structure-Activity Relationship (QSAR) models to predict the environmental fate and behavior of this compound and its metabolites. []
Q8: How does the structure of this compound relate to its herbicidal activity?
A8: While specific SAR studies are not detailed in these documents, the presence of the pyridazinone ring is known to be crucial for this compound's activity as a PSII inhibitor. [] Modifications to this ring or its substituents could significantly alter its herbicidal potency and selectivity.
Q9: How is this compound typically formulated to improve its efficacy?
A9: this compound is often formulated with adjuvants to enhance its uptake and effectiveness. [, ] Additionally, encapsulation techniques using materials like alginate and chitosan are being explored to create controlled-release formulations that can improve its stability and potentially reduce its environmental impact. []
Q10: What is the current regulatory status of this compound?
A10: While widely used in the past, the use of this compound has been banned or restricted in several countries due to concerns about its environmental persistence and potential leaching into groundwater. [, ]
Q11: What is known about the environmental fate of this compound?
A11: this compound degrades in the environment to form metabolites like desphenylthis compound (DPC), which exhibits greater water solubility and persistence than the parent compound. [, ] This characteristic raises concerns about its potential for leaching into groundwater and contaminating water resources. [, ]
Q12: Has the toxicity of this compound been evaluated in biological systems?
A12: Yes, studies have investigated the toxicity of this compound in various biological systems. For example, research using bovine peripheral lymphocytes showed that this compound could induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges, suggesting potential genotoxicity. [, ]
Q13: What are the potential toxicological concerns associated with this compound?
A14: this compound has been associated with potential genotoxic effects based on studies in bovine lymphocytes. [, ] Furthermore, the persistence of its metabolites, particularly DPC, raises concerns about long-term environmental contamination and potential risks to human health through the food chain. [, , , ]
Q14: What are the environmental concerns associated with this compound use?
A15: The primary environmental concern regarding this compound is the persistence of its metabolites, particularly DPC, in soil and water resources. [, , ] This persistence increases the risk of groundwater contamination and potential adverse effects on aquatic ecosystems. [, , ]
Q15: What methods are being investigated for removing this compound and its metabolites from water?
A15: Several methods are being explored to remove this compound and its metabolites from water, including:
- Adsorption: Using materials like modified kerolite, bentonite, and activated carbon to remove this compound from contaminated water. [, , ]
- Advanced Oxidation Processes: Utilizing titanium dioxide as a photocatalyst in the presence of UV light and electron acceptors like hydrogen peroxide to degrade this compound. [, ]
- Ozonation: Applying ozone to degrade this compound metabolites, although this method can lead to the formation of potentially harmful byproducts. []
Q16: What analytical techniques are used to detect and quantify this compound?
A16: Various analytical techniques are employed for this compound detection and quantification, including:
- Gas Chromatography (GC): Often coupled with electron capture detection (GC/ECD) for analyzing this compound residues in soil and water. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its metabolites in environmental samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar metabolites like DPC. [, , ]
- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Used for determining carbon isotope ratios in DPC, providing insights into its origins and degradation pathways. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.